N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803586-90-4
VCID: VC2599536
InChI: InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
SMILES: C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl
Molecular Formula: C8H11Cl2FN2O2S
Molecular Weight: 289.15 g/mol

N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride

CAS No.: 1803586-90-4

Cat. No.: VC2599536

Molecular Formula: C8H11Cl2FN2O2S

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride - 1803586-90-4

Specification

CAS No. 1803586-90-4
Molecular Formula C8H11Cl2FN2O2S
Molecular Weight 289.15 g/mol
IUPAC Name N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
Standard InChI Key ZMSRTHSFPIQYJE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl
Canonical SMILES C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl

Introduction

PropertyValue
CAS Number1803586-90-4
Chemical FormulaC₈H₁₁Cl₂FN₂O₂S
Molecular Weight289.16 g/mol
IUPAC NameN-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide; hydrochloride
InChIInChI=1S/C8H10ClFN2O2S.ClH/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11;/h1-2-5-12H,3-4,11H2;1H
InChI KeyZMSRTHSFPIQYJE-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN.Cl
MDL NumberMFCD28348185

The chemical structure features a sulfonamide group (-SO₂NH-) that bridges the aromatic ring and the aminoethyl chain. This configuration is particularly significant for its biological activity and pharmaceutical potential .

PropertyDescription
Physical FormPowder
Storage TemperatureRoom Temperature
Purity≥95%
GHS Signal WordWarning
Shipping TemperatureNormal
Country of OriginUkraine (as reported by some suppliers)

The compound is generally stable under normal laboratory conditions but should be stored appropriately to prevent degradation. Its solubility characteristics, primarily enhanced by the hydrochloride salt formation, make it suitable for various pharmaceutical formulations and research applications .

Biological Activity and Mechanisms of Action

N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride demonstrates notable biological activities, particularly in the context of antimicrobial properties. The compound's structure facilitates specific interactions with biological targets, contributing to its pharmacological effects.

Antibacterial Properties

The primary biological activity associated with N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride is its antibacterial effect. The compound exhibits activity through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis pathway.

By disrupting folate synthesis, the compound interferes with the production of nucleic acids in bacteria, ultimately inhibiting their growth and reproduction. This mechanism of action aligns with other sulfonamide-based antibiotics that have established clinical applications.

Studies suggest that compounds with similar structural features show efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antibacterial profile. This characteristic makes N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride a potential candidate for further development in addressing antibiotic resistance challenges.

Hypoxic Cell Selectivity

Beyond its antibacterial properties, N-(2-aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide hydrochloride has been studied for its potential as a hypoxic cell selective agent. This property suggests possible applications in cancer research, as hypoxic cells commonly found in solid tumors often exhibit resistance to conventional treatment modalities.

Compounds that selectively target hypoxic environments could provide novel approaches to cancer therapy, potentially overcoming resistance mechanisms associated with tumor hypoxia. While research in this area is still evolving, the structural features of this compound suggest promising avenues for investigation.

Structure-Activity Relationships

Comparison with Similar Compounds

Several structurally related compounds have been identified and studied:

CompoundStructural DifferenceCAS NumberPotential Impact on Activity
N-(2-aminoethyl)-4-chloro-2-methylbenzene-1-sulfonamide hydrochlorideMethyl group instead of fluorine1603725-48-9May affect electronic properties and lipophilicity
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloridePosition of chlorine and fluorine reversed1568443-45-7May alter binding orientation to target proteins
N-(2-aminoethyl)-4-fluorobenzene-1-sulfonamide hydrochlorideLacks the chlorine atomNot specified in sourcesPotentially reduced lipophilicity

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